molecular formula C19H27IN2O4 B1680798 SB 207710 CAS No. 148703-08-6

SB 207710

Cat. No.: B1680798
CAS No.: 148703-08-6
M. Wt: 474.3 g/mol
InChI Key: FCKKCDRMGKXQDK-UHFFFAOYSA-N
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Description

19-Hydroxy Cholesterol is a derivative of cholesterol, an essential lipid molecule found in mammalian cells. Cholesterol plays a crucial role in maintaining cell membrane structure and serves as a precursor for the synthesis of steroid hormones, bile acids, and vitamin D . The hydroxylation at the 19th position of cholesterol introduces a hydroxyl group, resulting in 19-Hydroxy Cholesterol, which has unique properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 19-Hydroxy Cholesterol typically involves the hydroxylation of cholesterol. One common method is the use of cytochrome P450 enzymes, which catalyze the hydroxylation reaction under specific conditions. For instance, CYP11A1 converts cholesterol to pregnenolone by three sequential hydroxylations . Another approach involves chemical synthesis using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) in a solvent like dichloromethane .

Industrial Production Methods: Industrial production of 19-Hydroxy Cholesterol can be achieved through biotransformation using engineered microbial cell factories. These microbial systems are designed to express specific enzymes that facilitate the hydroxylation of cholesterol, leading to the production of 19-Hydroxy Cholesterol .

Chemical Reactions Analysis

Types of Reactions: 19-Hydroxy Cholesterol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of 19-oxo derivatives.

    Reduction: Formation of dehydro derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 19-Hydroxy Cholesterol involves its interaction with specific enzymes and receptors in the body. For example, it can be converted to pregnenolone by the enzyme CYP11A1 through sequential hydroxylations . This conversion is a crucial step in the biosynthesis of steroid hormones. Additionally, 19-Hydroxy Cholesterol can modulate the activity of certain receptors involved in cholesterol metabolism and inflammation .

Comparison with Similar Compounds

Uniqueness: 19-Hydroxy Cholesterol is unique due to its specific hydroxylation at the 19th position, which imparts distinct chemical and biological properties. This hydroxylation allows it to participate in unique metabolic pathways and interact with specific enzymes and receptors, distinguishing it from other cholesterol derivatives .

Properties

CAS No.

148703-08-6

Molecular Formula

C19H27IN2O4

Molecular Weight

474.3 g/mol

IUPAC Name

(1-butylpiperidin-4-yl)methyl 5-amino-6-iodo-2,3-dihydro-1,4-benzodioxine-8-carboxylate

InChI

InChI=1S/C19H27IN2O4/c1-2-3-6-22-7-4-13(5-8-22)12-26-19(23)14-11-15(20)16(21)18-17(14)24-9-10-25-18/h11,13H,2-10,12,21H2,1H3

InChI Key

FCKKCDRMGKXQDK-UHFFFAOYSA-N

SMILES

CCCCN1CCC(CC1)COC(=O)C2=CC(=C(C3=C2OCCO3)N)I

Canonical SMILES

CCCCN1CCC(CC1)COC(=O)C2=CC(=C(C3=C2OCCO3)N)I

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-butyl-4-piperidinylmethyl 8-amino-7-iodo-1,4-benzodioxan-5-carboxylate
SB 207710
SB-207710

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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